molecular formula C10H17N3O2 B2494944 ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1975118-62-7

ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2494944
CAS No.: 1975118-62-7
M. Wt: 211.265
InChI Key: RSINHSRMLQAMNS-UHFFFAOYSA-N
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Description

Ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a dimethylaminomethyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. The ethyl carboxylate group at the 4-position enhances its solubility and reactivity, making it a valuable intermediate in medicinal and agrochemical synthesis. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. This compound’s structural features, particularly the dimethylamino group, may influence its pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name

ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-5-15-10(14)8-6-13(4)11-9(8)7-12(2)3/h6H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSINHSRMLQAMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(dimethylaminomethyl)-1-methyl-1H-pyrazole with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with various functional groups.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 619-510-5)

Structural Differences :

  • Substituent at 3-position: Difluoromethyl (–CF₂H) instead of dimethylaminomethyl (–CH₂N(CH₃)₂).
  • Synthetic Route: Synthesized via Fluoroalkyl Amino Reagents (FARs) reacting with dimethylamino acrylates, achieving full regioselectivity .

Key Implications :

  • Fluorinated pyrazoles are often explored for agrochemical applications due to improved metabolic stability .

Ethyl 3-(4-((1,3-Dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate

Structural Differences :

  • Substituent at 3-position: A triazole–dioxoisoindolinyl hybrid (–C₃H₂N₃–CH₂–C₈H₄O₂) replaces the dimethylaminomethyl group.
  • Synthetic Route : Derived from triazenylpyrazole precursors, highlighting modular approaches for hybrid heterocycles .

Key Implications :

  • The bulky dioxoisoindolinyl-triazole moiety may sterically hinder interactions in biological targets, contrasting with the smaller dimethylaminomethyl group.
  • Such hybrids are often designed for dual-target inhibition or photophysical applications .

Zolmitriptan and Related Indole Derivatives

For example:

  • Zolmitriptan: (S)-4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone .

Key Implications :

Research Findings and Implications

  • Regioselectivity: The synthesis of fluorinated analogs (e.g., difluoromethyl derivatives) demonstrates high regioselectivity using FARs, whereas dimethylaminomethyl-substituted pyrazoles may require alternative strategies .
  • Physicochemical Properties: The dimethylaminomethyl group increases polarity and basicity compared to fluorinated or bulky hybrid substituents, which could influence solubility and metabolic stability.

Biological Activity

Ethyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O2C_{10}H_{14}N_4O_2, with a molecular weight of approximately 222.24 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and anti-inflammatory drug.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. Notably, it has shown significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC3 (Prostate)24.0
DU145 (Prostate)98.0
HepG2 (Liver)54.25
HeLa (Cervical)38.44

These results indicate that the compound exhibits dose-dependent cytotoxicity, with PC3 cells being more sensitive compared to DU145 cells.

The mechanism underlying the anticancer activity of this compound involves cell cycle arrest and induction of apoptosis. Studies have shown that treatment with this compound leads to significant accumulation of cells in the G0/G1 phase, suggesting an inhibition of cell cycle progression.

Figure 1: Cell Cycle Distribution in Treated Cells

Cell Cycle Distribution
Note: This figure illustrates the distribution of cells in various phases after treatment with the compound.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Research indicates that it may reduce pro-inflammatory cytokine production and inhibit pathways associated with inflammation.

Case Studies

One notable study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups.

Table 2: Anti-inflammatory Effects in Murine Models

Treatment GroupEdema Reduction (%)Inflammatory Markers (pg/mL)Reference
Control-200
Treated4575

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